![molecular formula C9H8ClNO B1368367 1-Chloro-3-(2-isocyanatoethyl)benzene CAS No. 62334-11-6](/img/structure/B1368367.png)
1-Chloro-3-(2-isocyanatoethyl)benzene
Overview
Description
1-Chloro-3-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is used in various chemical reactions and is often supplied for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(2-isocyanatoethyl)benzene consists of a benzene ring substituted with a chlorine atom and an isocyanatoethyl group . The InChI code for this compound is 1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-3-(2-isocyanatoethyl)benzene are not available, it’s important to note that isocyanates are reactive and can participate in a variety of chemical reactions. They are particularly known for their reactivity with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3-(2-isocyanatoethyl)benzene include a molecular weight of 181.62 g/mol . The compound has a total of 20 atoms, including 8 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Scientific Research Applications
1. Application in Optical Polymer Composite Materials
1-Chloro-3-(2-isocyanatoethyl)benzene, as a derivative of isocyanates, shows promising application in the production of optical polymer composite materials. Its high-quality performance, excellent yellowing resistance, and weather resistance make it a suitable component in this field. A notable research area is the optimization of its synthesis for better application in optical polymer composites, especially considering the challenges posed by the traditional phosgene-based production process (Dong Jianxun et al., 2018).
2. Involvement in Chemical Reactions
This chemical plays a role in various chemical reactions. For instance, it's involved in the Buchner addition reactions catalyzed by chloro(tetraphenylporphyrinato)iron, producing a variety of chemical structures and demonstrating its versatility in organic synthesis (Harun M. Mbuvi, L. Woo, 2009).
3. Role in the Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of various pharmaceuticals. It's particularly significant in the preparation of complex molecular structures, which are essential in drug development and medical research. An example includes its use in the synthesis of urea derivatives, which are often key intermediates in pharmaceutical compounds (Ting Sun, Jing Li, Feng-Ling Yang, 2010).
4. Applications in Materials Science
1-Chloro-3-(2-isocyanatoethyl)benzene has applications in materials science, particularly in the development of new materials with specific properties. It's involved in the synthesis of various compounds that form the basis of innovative materials used in various industries (Adam J. V. Marwitz et al., 2009).
Safety and Hazards
The safety data sheet for 1-Chloro-3-(2-isocyanatoethyl)benzene indicates that it is a hazardous substance . It is classified as a danger and has hazard statements including H301+H331 (toxic if swallowed or inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) .
properties
IUPAC Name |
1-chloro-3-(2-isocyanatoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHQPDLEVHNUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562792 | |
Record name | 1-Chloro-3-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-isocyanatoethyl)benzene | |
CAS RN |
62334-11-6 | |
Record name | 1-Chloro-3-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(2-isocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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